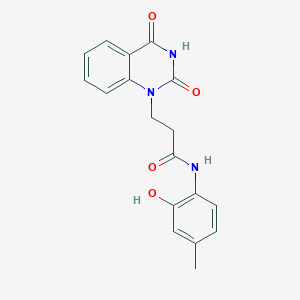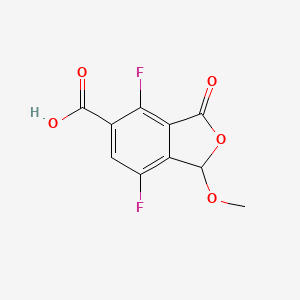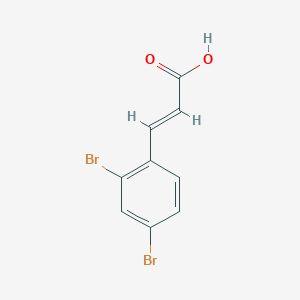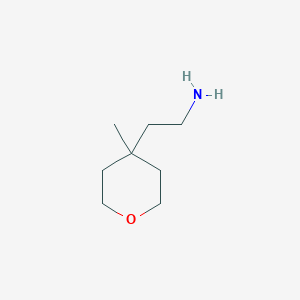
(2S)-2,3,3-Trimethylbutan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,3,3-Trimethylbutan-1-OL is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement of its atoms that cannot be superimposed on its mirror image
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,3,3-Trimethylbutan-1-OL typically involves the reduction of the corresponding ketone, (2S)-2,3,3-Trimethylbutan-2-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction is typically carried out under high pressure and temperature to ensure high yield and purity.
化学反应分析
Types of Reactions: (2S)-2,3,3-Trimethylbutan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: (2S)-2,3,3-Trimethylbutan-2-one or (2S)-2,3,3-Trimethylbutanoic acid.
Reduction: Corresponding alkanes.
Substitution: Alkyl halides such as (2S)-2,3,3-Trimethylbutyl chloride or bromide.
科学研究应用
(2S)-2,3,3-Trimethylbutan-1-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its unique scent profile.
作用机制
The mechanism of action of (2S)-2,3,3-Trimethylbutan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group of the alcohol can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, the chiral nature of the compound allows it to interact selectively with chiral receptors, leading to specific biological effects.
相似化合物的比较
- (2R)-2,3,3-Trimethylbutan-1-OL
- (2S)-2,3,3-Trimethylbutan-2-one
- (2S)-2,3,3-Trimethylbutanoic acid
Comparison:
(2R)-2,3,3-Trimethylbutan-1-OL: This is the enantiomer of (2S)-2,3,3-Trimethylbutan-1-OL. While they have the same molecular formula, their three-dimensional arrangements differ, leading to different interactions with chiral environments.
(2S)-2,3,3-Trimethylbutan-2-one: This compound is the oxidized form of this compound. It lacks the hydroxyl group and has a carbonyl group instead, leading to different reactivity and applications.
(2S)-2,3,3-Trimethylbutanoic acid: This is the carboxylic acid derivative of this compound. It has different chemical properties and is used in different applications compared to the alcohol.
属性
分子式 |
C7H16O |
|---|---|
分子量 |
116.20 g/mol |
IUPAC 名称 |
(2S)-2,3,3-trimethylbutan-1-ol |
InChI |
InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
InChI 键 |
IWWVOLGZHKFWKK-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](CO)C(C)(C)C |
规范 SMILES |
CC(CO)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 8-bromo-2-(hydroxymethyl)-2H-benzo[b][1,4]oxazine-4(3H)carboxylate](/img/structure/B13574144.png)
![1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)
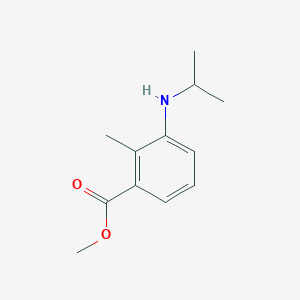
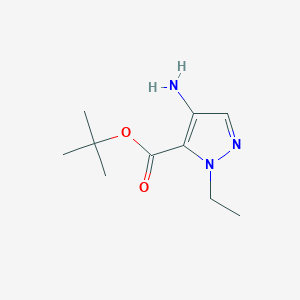
![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)


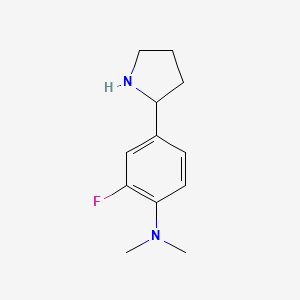
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)
